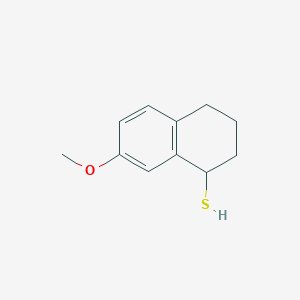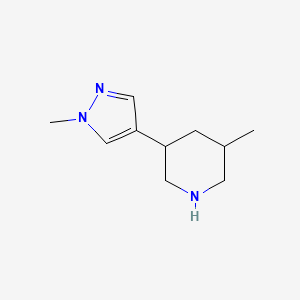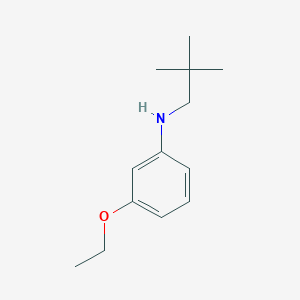
N-(2,2-dimethylpropyl)-3-ethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethylpropyl)-3-ethoxyaniline: is an organic compound that belongs to the class of anilines. Anilines are characterized by the presence of an amino group attached to an aromatic benzene ring. This specific compound has a unique structure due to the presence of a 2,2-dimethylpropyl group and an ethoxy group attached to the nitrogen and benzene ring, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-(2,2-dimethylpropyl)-3-ethoxyaniline involves the reductive amination of 3-ethoxyaniline with 2,2-dimethylpropanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-ethoxyaniline with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2,2-dimethylpropyl)-3-ethoxyaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of these reactions are often quinones or nitroso compounds.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, resulting in various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.
Major Products:
Oxidation: Quinones, nitroso compounds.
Reduction: Corresponding amines.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,2-dimethylpropyl)-3-ethoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of dyes and pigments.
Biology: In biological research, this compound is used to study the effects of substituted anilines on enzyme activity and cellular processes. It serves as a model compound for investigating the metabolism and toxicity of aniline derivatives.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of novel therapeutic agents. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized as a stabilizer and additive in various chemical formulations.
Wirkmechanismus
The mechanism of action of N-(2,2-dimethylpropyl)-3-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide
- N,N-dimethylethanamine
Comparison: N-(2,2-dimethylpropyl)-3-ethoxyaniline is unique due to the presence of both a 2,2-dimethylpropyl group and an ethoxy group. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, compared to similar compounds. These unique features make it valuable in specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-3-ethoxyaniline |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-8-6-7-11(9-12)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI-Schlüssel |
IDJQPDDSWZDLTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)

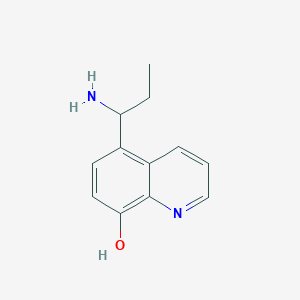
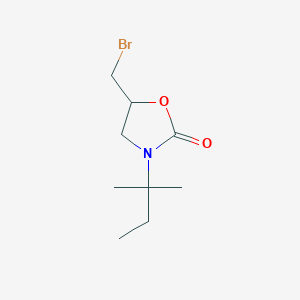
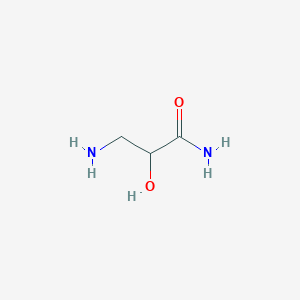
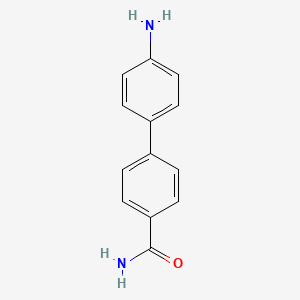
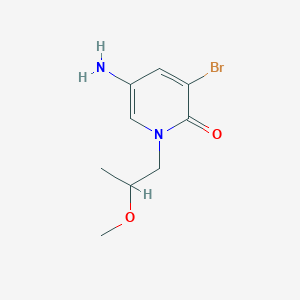

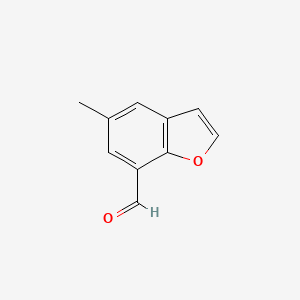
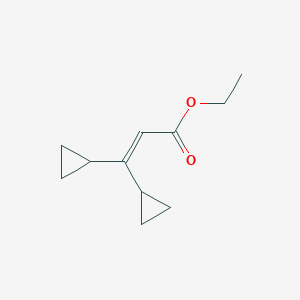

![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
